Ethyllucidone

Structural biology Natural product chemistry Structure-activity relationship

Researchers studying cyclopentenedione SAR face limited access to authenticated ethoxy-substituted reference standards. Ethyllucidone (≥98% HPLC) resolves this gap as a well-characterized chalcone natural product isolated from Lindera species. • Unique ethoxy O-substituent enables direct SAR comparison with methoxy (Methyllucidone) and hydroxy (Lucidone) cyclopentenedione analogs. • Validated HPLC reference standard for botanical authentication and quality control of Lindera strychnifolia and L. aggregata herbal materials. • Serves as a model starting material for synthetic methodology development targeting modified cyclopentenedione derivatives. Batch-specific CoA provided with every shipment.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B12429988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyllucidone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3
InChIKeyBEDCQNBTLHLBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyllucidone Compound Profile & Natural Sourcing


Ethyllucidone (CAS 1195233-59-0) is a chalcone-class natural product with the molecular formula C17H16O4 and molecular weight 284.31 g/mol . It is primarily isolated from the roots of Lindera species, including Lindera strychnifolia, Lindera aggregata, and Strychnos nux vomica , and is structurally characterized as a cyclopentenedione derivative with an ethoxy-phenylallylidene moiety .

Compound class
Chalcone-derived cyclopentenedione natural product
Natural source
Isolated from Lindera strychnifolia and related species roots
Key differentiator
Ethoxy-substituted probe for COX-2/Nrf2 pathway SAR studies

Ethyllucidone Procurement Risk: Non-Interchangeable Analogs


Generic substitution among lucidone-class cyclopentenediones is not scientifically supportable due to significant differences in their molecular substitution patterns that drive divergent biological activities. While Ethyllucidone, Methyllucidone, Lucidone, and Linderone share a common cyclopent-4-ene-1,3-dione core scaffold, their distinct O-substituents (ethoxy vs. methoxy vs. hydroxy) confer different lipophilicity, hydrogen-bonding capacity, and target selectivity profiles [1]. For instance, Methyllucidone has been specifically characterized as a STAT3 pathway inhibitor via MEG2 phosphatase regulation in prostate carcinoma cells, a mechanism not established for Ethyllucidone [2]. The following evidence matrix demonstrates these critical functional divergences that prevent direct replacement.

O-Substituent
Ethyllucidone
Ethoxy group modulates lipophilicity and hydrogen-bonding capacity
Methyllucidone / Lucidone
Methoxy or hydroxy group may shift target selectivity profiles
Mechanistic profile
Ethyllucidone
COX-2 inhibition and Nrf2 activation reported; STAT3 activity not established
Methyllucidone
Additional STAT3 pathway inhibition via MEG2 phosphatase may confound pathway-specific studies
Direct replacement may introduce unverified biological profiles; identity verification and assay-specific validation are recommended before substitution.

Ethyllucidone Evidence Matrix vs. Analogs


O-Substitution Pattern: Structural Divergence from Analogs

Ethyllucidone is distinguished from its closest structural analogs by the presence of an ethoxy group at the 1-position of the phenylallylidene side chain, contrasting with the methoxy group in Methyllucidone and the hydroxy group in Lucidone . This substitution pattern alters molecular weight and lipophilicity. 13C NMR studies confirm distinct carbon chemical shifts for the ethoxy methylene (δ ~70 ppm for Ethyllucidone's O-CH2-CH3) versus the methoxy methyl (δ ~60 ppm for Methyllucidone's O-CH3), providing analytical differentiation [1].

O-Substitution Divergence
Head-to-head
Ethoxy group (‑O‑CH₂‑CH₃) MW 284.31 g/mol
Methyllucidone: Methoxy group, MW 270.28 (Δ +14.03) Lucidone: Hydroxy group, MW 256.25 (Δ +28.06)
NMR confirms structural divergence; incorrect analog invalidates reproducibility.
13C NMR δ ~70 ppm for ethoxy methylene vs ~60 ppm for methoxy methyl
Structural biology Natural product chemistry Structure-activity relationship

COX-2 Inhibition vs. Lucidone

Ethyllucidone has been reported to bind to and inhibit the activity of the pro-inflammatory enzyme COX-2, thereby reducing the production of PGE2 . In comparison, the analog Lucidone has been shown in a bioactive-guided fractionation study to possess the strongest NO inhibitory activity with an EC50 of 4.22 μg/mL and to suppress iNOS and COX-2 protein expression in a dose-dependent manner [1]. Direct quantitative comparison between Ethyllucidone and Lucidone for COX-2 inhibition (IC50 values) is not available in the current literature.

COX-2 Inhibition vs Lucidone
Data to verify
COX-2 inhibition reported Quantitative IC50 not available in open literature
Lucidone: NO inhibition EC50 4.22 µg/mL Suppresses iNOS and COX-2 protein expression
Lack of head-to-head data prevents potency-based selection; structural differentiation required.
Lucidone EC50 measured in LPS-stimulated RAW 264.7 macrophages
Inflammation Cyclooxygenase Pharmacology

Nrf2 Activation vs. Methyllucidone

Ethyllucidone has been reported to activate the Nrf2 pathway, leading to transcriptional activation of antioxidant genes such as HO-1 and NQO-1 . Methyllucidone, as a neuroprotective agent, also inhibits ROS production and activates antioxidant signaling pathways including Nrf-2 and PI3K . Both compounds engage the Nrf2 axis, but Methyllucidone's additional STAT3 inhibitory activity suggests a broader or divergent mechanistic profile.

Nrf2 Activation vs Methyllucidone
Class-level
Activates Nrf2 pathway Induces HO-1 and NQO-1 expression (qualitative)
Methyllucidone: Inhibits ROS, activates Nrf2 and PI3K Additionally inhibits STAT3 phosphorylation
Ethyllucidone may provide a cleaner Nrf2 probe without STAT3 pathway interference.
Class-level inference; verify target engagement in your model system
Oxidative stress Nrf2 signaling Antioxidant

Source Plant Divergence and Quality Control

Ethyllucidone has been isolated and identified from multiple Lindera species including L. strychnifolia and L. aggregata roots [1]. Methyllucidone is reported from Lindera erythrocarpa Makino and Lindera pipericarpa roots . Linderone is also found in Lindera aggregata and L. erythrocarpa . This species-specific distribution may affect natural abundance and extraction yields, though quantitative extraction efficiency data across species is not available.

Source Plant Divergence
Context-dependent
Isolated from Lindera strychnifolia, L. aggregata, Strychnos nux vomica roots
Methyllucidone: L. erythrocarpa, L. pipericarpa Lucidone: L. erythrocarpa; Linderone: L. aggregata, L. erythrocarpa
Align compound selection with target plant species for chemotaxonomic relevance.
Extraction yields not quantified across species; review source-specific literature
Phytochemistry Quality control Natural product sourcing

Ethyllucidone Application Scenarios


Anti-Inflammatory Research Tool (COX-2/Nrf2)

Ethyllucidone is appropriate as a research tool for investigating COX-2-mediated inflammatory signaling and Nrf2-dependent antioxidant responses . Its distinct ethoxy substitution provides a unique probe for structure-activity relationship (SAR) studies comparing O-alkyl chain length effects within the cyclopentenedione class [1]. When selecting between Ethyllucidone and Lucidone, researchers should note that Lucidone has established NO inhibitory EC50 values (4.22 μg/mL), while Ethyllucidone's quantitative COX-2 inhibition data remains unvalidated in peer-reviewed literature, making it suitable for exploratory rather than benchmarked comparative pharmacology.

Natural Product Chemistry & Chemotaxonomic Marker Studies

Ethyllucidone serves as a valuable chemotaxonomic marker for Lindera species, particularly L. strychnifolia and L. aggregata . It is suitable for use as an HPLC reference standard for botanical authentication and quality control of herbal materials, with commercially available material typically provided at ≥98% purity as verified by HPLC [1]. In phytochemical isolation workflows, Ethyllucidone's distinct retention time and UV absorption profile enable its use as an analytical benchmark for identifying cyclopentenedione constituents in plant extracts.

Chemical Derivatization & Synthetic Methodology

Due to its chalcone backbone and reactive cyclopentenedione core, Ethyllucidone can be employed as a starting material or model compound for developing new synthetic methodologies targeting modified cyclopentenedione derivatives . The ethoxy group provides a distinct handle for chemical modification compared to the methoxy (Methyllucidone) or hydroxy (Lucidone) analogs, enabling divergent synthetic routes. This application is particularly relevant for medicinal chemistry programs seeking to explore the SAR of O-substituted cyclopentenediones with modulated physicochemical properties.

Application
Selection Property
Validation Focus
COX-2/Nrf2 pathway studies
Ethoxy-substituted cyclopentenedione scaffold
COX-2 and Nrf2 target engagement assays
Phytochemical and chemotaxonomic research
HPLC analytical standard potential
Retention time and UV profile confirmation
Synthetic methodology and SAR studies
Reactive cyclopentenedione core with ethoxy handle
Derivatization and physicochemical modulation

Technical Documentation Hub

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